molecular formula C11H9NO2 B12826557 3-Ethynyl-3-hydroxy-1-methylindolin-2-one

3-Ethynyl-3-hydroxy-1-methylindolin-2-one

Cat. No.: B12826557
M. Wt: 187.19 g/mol
InChI Key: UIVXOZULPXLWCS-UHFFFAOYSA-N
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Description

3-Ethynyl-3-hydroxy-1-methylindolin-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-3-hydroxy-1-methylindolin-2-one can be achieved through various synthetic routes. One common method involves the use of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . The reaction typically proceeds under mild conditions, often utilizing microwave-assisted techniques to enhance the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3-hydroxy-1-methylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindoles.

    Reduction: Reduction reactions can convert it into different hydroxyindolin derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted indolin-2-ones, which exhibit diverse biological activities and potential pharmaceutical applications .

Scientific Research Applications

3-Ethynyl-3-hydroxy-1-methylindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethynyl-3-hydroxy-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding. Its effects are mediated through interactions with proteins and nucleic acids, leading to changes in cellular functions and signaling pathways .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3-ethynyl-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C11H9NO2/c1-3-11(14)8-6-4-5-7-9(8)12(2)10(11)13/h1,4-7,14H,2H3

InChI Key

UIVXOZULPXLWCS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(C#C)O

Origin of Product

United States

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